molecular formula C6H8BrNS B3246967 5-(Bromomethyl)-2,4-dimethylthiazole CAS No. 180597-84-6

5-(Bromomethyl)-2,4-dimethylthiazole

Cat. No.: B3246967
CAS No.: 180597-84-6
M. Wt: 206.11 g/mol
InChI Key: ALLWWBUZTJULII-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-dimethylthiazole is a brominated heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 4 and a bromomethyl group at position 5. This structure confers high reactivity due to the bromomethyl moiety, which serves as an excellent leaving group in nucleophilic substitution reactions. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, enabling the introduction of thiazole-based motifs into complex molecules .

Biological Activity

5-(Bromomethyl)-2,4-dimethylthiazole is a halogenated thiazole compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7BrN2S. The presence of the bromomethyl group and the dimethylthiazole framework contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, indicating potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.0 ± 1.5
MCF-7 (Breast Cancer)10.0 ± 0.8
A549 (Lung Cancer)20.0 ± 2.0

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways, contributing to its anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study investigated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast and cervical cancer cells.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)-2,4-dimethylthiazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of precursors such as bromoacetophenone derivatives with thioamides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Multi-step approaches involve introducing the bromomethyl group through electrophilic substitution or alkylation, with careful monitoring via TLC and NMR to optimize reaction time and solvent selection (e.g., DMSO or ethanol) . Yield improvements (e.g., 65–75%) are achieved by controlling temperature and stoichiometry .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and bromomethyl integration (e.g., δ 4.2–4.5 ppm for -CH₂Br) .
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., m/z 220–250 [M⁺]) and fragmentation patterns .
  • Melting Point Analysis : To assess purity (e.g., 112–114°C for related bromomethyl-thiazoles) .

Q. How does the bromomethyl group influence the compound’s reactivity in derivatization?

The bromomethyl moiety acts as an electrophilic site, enabling nucleophilic substitution with amines, thiols, or azides to form thiazole-based hybrids (e.g., antimicrobial agents or fluorescent probes) . Reactions often require polar aprotic solvents (e.g., DMF) and catalysts like Pd(0) for cross-coupling .

Advanced Questions

Q. What challenges arise in achieving regioselective bromination of the thiazole ring, and how are they addressed?

Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 5-position competes with side reactions at methyl groups. Strategies include:

  • Using directing groups (e.g., -NH₂ or -OMe) to steer bromine placement .
  • Low-temperature reactions (<0°C) to suppress multiple substitutions .
  • Computational modeling (DFT) to predict reactive sites and optimize conditions .

Q. How do contradictory reports on biological activity (e.g., antimicrobial vs. inactive) inform structure-activity relationship (SAR) studies?

Discrepancies in bioactivity data (e.g., MIC values ranging from 2–128 µg/mL) may stem from assay variability (e.g., bacterial strains, solvent effects) . SAR studies highlight the importance of:

  • Substituent polarity : Electron-withdrawing groups (e.g., -Br) enhance membrane penetration .
  • Steric effects : Bulky substituents reduce binding to target enzymes like DNA gyrase .

Q. What advanced techniques are used to resolve overlapping signals in NMR spectra of thiazole derivatives?

Overlapping peaks (e.g., methyl and bromomethyl protons) are addressed via:

  • 2D NMR (COSY, HSQC) : To correlate adjacent protons and carbons .
  • Variable-temperature NMR : To reduce signal broadening caused by dynamic processes .
  • Deuterated solvents : DMSO-d₆ or CDCl₃ improve resolution for aromatic protons .

Q. Methodological Considerations

  • Synthesis Optimization : Reflux time and solvent polarity significantly impact cyclization efficiency. For example, ethanol favors higher yields (70%) compared to DMSO for certain intermediates .
  • Purity Assessment : Combustion analysis (C, H, N) validates elemental composition, with deviations >0.3% indicating impurities .
  • Biological Assays : Use standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to ensure reproducibility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural features, molecular weights, and applications of 5-(Bromomethyl)-2,4-dimethylthiazole and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,4-dimethyl, 5-bromomethyl ~210.1 (estimated) Organic synthesis intermediate
5-(2-Bromoethyl)-4-methylthiazole 4-methyl, 5-bromoethyl 206.11 Studied for synthetic routes
2,4-Dimethyl-5-acetylthiazole 2,4-dimethyl, 5-acetyl 169.24 Flavoring agent in fragrances
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole 4-methyl, 5-bromo, 2-silyl 292.31 Protected intermediate in synthesis
4-Bromo-5-(fluorophenyl)thiazole derivative 5-bromo, fluorophenyl hydrazono 360.26 Antimicrobial potential
Compound 37 (TbTryS inhibitor) 5-(2,4-dimethylthiazole) - IC50 = 2.2 μM vs. Trypanosoma brucei

Key Observations:

  • Reactivity : Bromomethyl groups (e.g., in the target compound) exhibit higher reactivity than acetyl or silyl-protected groups, making them preferable for synthetic modifications .
  • Biological Activity: The 2,4-dimethylthiazole motif in Compound 37 () demonstrates potent inhibition of Trypanosoma brucei trypanothione synthetase (TbTryS), highlighting the pharmacological relevance of dimethylthiazole derivatives .
  • Applications : Acetylated analogs (e.g., 2,4-dimethyl-5-acetylthiazole) are used in flavoring due to their stability and aroma, whereas brominated derivatives are geared toward reactive intermediates .

Properties

IUPAC Name

5-(bromomethyl)-2,4-dimethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWWBUZTJULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291037
Record name 5-(Bromomethyl)-2,4-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180597-84-6
Record name 5-(Bromomethyl)-2,4-dimethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180597-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2,4-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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